

Unraveling the Molecular Architecture of 3-Methoxyoxohernandaline: A Technical Guide

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Compound of Interest		
Compound Name:	3-Methoxyoxohernandaline	
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This technical guide provides a comprehensive overview of the chemical structure elucidation of **3-Methoxyoxohernandaline**, a complex oxoaporphine alkaloid. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry, offering an in-depth analysis of the spectroscopic data and experimental methodologies employed in determining its molecular structure.

Introduction

3-Methoxyoxohernandaline, systematically known as 1,2,3,10-tetramethoxy-9-(4,5-dimethoxy-2-formylphenoxy)oxoaporphine, is an oxoaporphine alkaloid isolated from Thalictrum elegans.[1] Oxoaporphine alkaloids represent a significant class of natural products, known for their diverse pharmacological activities, including potential antitumor properties.[2][3] The intricate structure of **3-Methoxyoxohernandaline**, featuring a highly substituted oxoaporphine core linked to a substituted phenoxy moiety, necessitates a multi-faceted analytical approach for its complete characterization. This guide details the spectroscopic evidence and logical workflow that culminated in the definitive elucidation of its structure.

Isolation of 3-Methoxyoxohernandaline

The isolation of **3-Methoxyoxohernandaline** from its natural source involves a systematic extraction and chromatographic separation process. A detailed protocol for this procedure is outlined below.



Experimental Protocol: Isolation

- Extraction: The air-dried and powdered whole plant material of Thalictrum elegans is extracted exhaustively with methanol at room temperature. The resulting methanol extract is then concentrated under reduced pressure to yield a crude residue.
- Solvent Partitioning: The crude extract is suspended in water and subjected to sequential partitioning with petroleum ether and ethyl acetate. The ethyl acetate fraction, containing the alkaloids of interest, is concentrated.
- Column Chromatography: The ethyl acetate extract is subjected to column chromatography
 on a silica gel column. Elution is performed with a gradient of chloroform and methanol,
 starting with pure chloroform and gradually increasing the polarity with methanol.
- Further Chromatographic Purification: Fractions containing the target compound, as
 identified by thin-layer chromatography (TLC), are combined and further purified using
 repeated column chromatography and preparative TLC until 3-Methoxyoxohernandaline is
 obtained as a pure compound.[1]

Spectroscopic Data and Structure Elucidation

The determination of the molecular structure of **3-Methoxyoxohernandaline** was achieved through the combined application of several spectroscopic techniques, including Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and one- and two-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HR-MS) is instrumental in determining the elemental composition of the molecule.

Table 1: Mass Spectrometry Data for **3-Methoxyoxohernandaline**

lon	Calculated m/z	Found m/z	Molecular Formula
[M+H] ⁺	532.1607	532.1602	C29H26NO9



Data sourced from the elucidation of 1,2,3,10-tetramethoxy-9-(4,5-dimethoxy-2-formylphenoxy)oxoaporphine.[1]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule.

Table 2: Infrared (IR) Absorption Data for 3-Methoxyoxohernandaline

Wavenumber (cm ⁻¹)	Assignment
1685	C=O (aldehyde)
1650	C=O (conjugated ketone)
1590, 1500	Aromatic C=C stretching

Data sourced from the elucidation of 1,2,3,10-tetramethoxy-9-(4,5-dimethoxy-2-formylphenoxy)oxoaporphine.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy, along with 2D NMR techniques such as COSY, HSQC, and HMBC, are pivotal for establishing the carbon-hydrogen framework and the connectivity of atoms within the molecule.

Table 3: ¹H NMR (400 MHz, CDCl₃) Data for **3-Methoxyoxohernandaline**



Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration	Assignment
10.45	S	1H	CHO-2'	
9.05	d	5.2	1H	H-5
8.85	S	1H	H-11	
7.95	d	5.2	1H	— H-4
7.60	S	1H	H-6'	
7.10	S	1H	H-3'	_
4.15	S	3H	OMe-1	_
4.10	S	3H	OMe-2	_
4.05	S	3H	OMe-3	_
4.00	S	3H	OMe-10	
3.95	S	3H	OMe-4'	_
3.90	S	ЗН	OMe-5'	_

Data sourced from the elucidation of 1,2,3,10-tetramethoxy-9-(4,5-dimethoxy-2-formylphenoxy)oxoaporphine.[1]

Table 4: 13C NMR (100 MHz, CDCl3) Data for 3-Methoxyoxohernandaline





Chemical Shift (δ, ppm)	Assignment
190.5	CHO-2'
182.0	C-7
160.0	C-1
158.0	C-6a
155.0	C-5'
153.0	C-4'
152.0	C-3
148.0	C-10
145.0	C-2
143.0	C-11b
142.0	C-5
135.0	C-1'
130.0	C-11a
125.0	C-2'
122.0	C-4
120.0	C-7a
118.0	C-11
115.0	C-3b
112.0	C-6'
110.0	C-3a
108.0	C-3'
62.5	OMe
62.0	OMe



61.5	OMe
61.0	OMe
56.5	OMe
56.0	OMe

Data sourced from the elucidation of 1,2,3,10-tetramethoxy-9-(4,5-dimethoxy-2-formylphenoxy)oxoaporphine.[1]

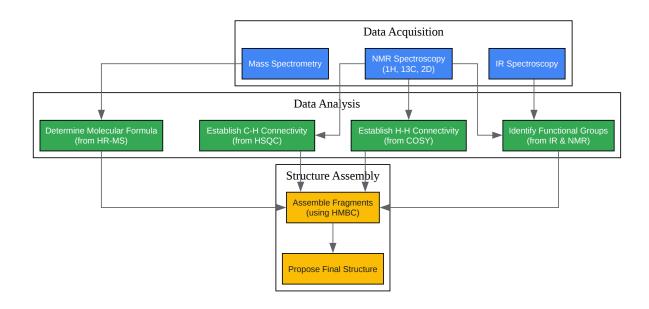
Experimental Protocol: Spectroscopic Analysis

- Sample Preparation: A few milligrams of purified **3-Methoxyoxohernandaline** are dissolved in an appropriate deuterated solvent (e.g., CDCl₃) for NMR analysis. For MS analysis, the sample is dissolved in a suitable solvent (e.g., methanol) and introduced into the mass spectrometer. For IR analysis, the sample is typically prepared as a KBr pellet or a thin film.
- NMR Spectroscopy: ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC spectra are acquired on a 400 MHz or higher field NMR spectrometer.
- Mass Spectrometry: High-resolution mass spectra are obtained using an ESI-TOF or a similar high-resolution mass spectrometer.
- Infrared Spectroscopy: IR spectra are recorded on an FT-IR spectrometer.

Logical Workflow for Structure Elucidation

The following diagram illustrates the logical workflow for the structure elucidation of **3-Methoxyoxohernandaline**, starting from the initial spectroscopic data to the final proposed structure.





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Structure Elucidation Workflow

Conclusion

The comprehensive analysis of data from mass spectrometry, IR spectroscopy, and various NMR techniques has unequivocally established the chemical structure of **3**-

Methoxyoxohernandaline as 1,2,3,10-tetramethoxy-9-(4,5-dimethoxy-2-

formylphenoxy)oxoaporphine. The detailed experimental protocols and tabulated spectroscopic data provided in this guide serve as a valuable resource for researchers working on the isolation and characterization of complex natural products. The elucidated structure provides a foundation for further investigation into the pharmacological properties and potential therapeutic applications of this intricate oxoaporphine alkaloid.



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References

- 1. researchgate.net [researchgate.net]
- 2. Antitumor aporphine alkaloids from Thalictrum wangii PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Natural aporphine alkaloids: A comprehensive review of phytochemistry, pharmacokinetics, anticancer activities, and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
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